1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea
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Overview
Description
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea is a complex organic compound with a molecular formula of C31H26N4O2S This compound is known for its unique structure, which includes a quinazoline core, a phenyl group, and a thiourea moiety
Preparation Methods
The synthesis of 1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea involves multiple steps, typically starting with the preparation of the quinazoline core. The reaction conditions often include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core and thiourea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to the modulation of specific biochemical pathways. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-(alpha-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)hydrocinnamoyl)-3-phenyl-2-thiourea can be compared with other similar compounds, such as quinazoline derivatives and thiourea-based compounds. These compounds share some structural similarities but may differ in their specific chemical properties and biological activities. The unique combination of the quinazoline core and thiourea moiety in this compound sets it apart from other similar compounds, highlighting its potential for diverse applications .
Properties
CAS No. |
72045-80-8 |
---|---|
Molecular Formula |
C30H24N4O2S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylquinazolin-3-yl)-3-phenyl-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C30H24N4O2S/c35-28(33-30(37)31-23-16-8-3-9-17-23)26(20-21-12-4-1-5-13-21)34-27(22-14-6-2-7-15-22)32-25-19-11-10-18-24(25)29(34)36/h1-19,26H,20H2,(H2,31,33,35,37) |
InChI Key |
DNDJIRHDESDVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=S)NC2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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